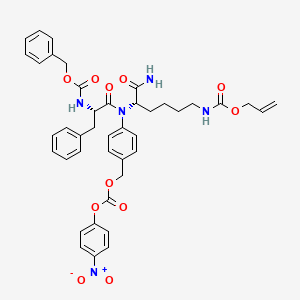
Cbz-Phe-(Alloc)Lys-PAB-PNP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Phe-(Alloc)Lys-PAB-PNP is a cleavable linker used in the design of antibody-drug conjugates (ADCs) . It has emerged as a potential therapeutic agent against various diseases, demonstrating outstanding capabilities as a candidate compound for targeted therapy against various malignancies, including breast and prostate cancer .
Molecular Structure Analysis
The molecular formula of Cbz-Phe-(Alloc)Lys-PAB-PNP is C41H43N5O11 . The molecular weight is 781.81 . The exact molecular structure would require more specific scientific resources or databases to analyze.Aplicaciones Científicas De Investigación
Targeted Cancer Therapy
Cbz-Phe-(Alloc)Lys-PAB-PNP is primarily used in ADCs for targeted cancer therapy. It allows for the specific delivery of cytotoxic drugs to cancer cells, minimizing damage to healthy tissues. This linker is part of a larger molecule that includes an antibody specific to cancer cell antigens and a potent anti-cancer drug .
Drug Delivery Research
Researchers utilize this linker in the study of drug delivery mechanisms. Its structure is designed to release the drug upon reaching the target site, which is crucial for ensuring the therapeutic efficacy and safety of the ADCs .
Pharmacokinetics and Dynamics
The linker plays a significant role in the pharmacokinetics (PK) and pharmacodynamics (PD) of ADCs. It affects the distribution, metabolism, and excretion of the drug, which are key factors in the drug’s overall performance and patient response .
Bioconjugation Techniques
In bioconjugation, Cbz-Phe-(Alloc)Lys-PAB-PNP is used to attach drugs to antibodies or other proteins. The Alloc group in the linker is particularly useful for orthogonal conjugation strategies, where it can be selectively removed without affecting other functional groups in the molecule .
Proteomics and Peptide Research
This linker is also relevant in proteomics, where it can be used to modify peptides and proteins for various studies, including stability, structure-function relationships, and interaction with other biomolecules .
Synthetic Chemistry
In synthetic chemistry, Cbz-Phe-(Alloc)Lys-PAB-PNP serves as a building block for the synthesis of complex molecules. Its versatility allows chemists to introduce various functional groups that can lead to diverse chemical entities with potential therapeutic applications .
Mecanismo De Acción
Target of Action
The primary target of Cbz-Phe-(Alloc)Lys-PAB-PNP is the design of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug.
Mode of Action
Cbz-Phe-(Alloc)Lys-PAB-PNP serves as a cleavable linker in the design of ADCs . As a linker, it connects the antibody to the cytotoxic drug and plays a crucial role in the stability of the ADC in the bloodstream. Upon reaching the target site, the linker is cleaved, releasing the cytotoxic drug to exert its anti-cancer effects.
Pharmacokinetics
The pharmacokinetics of Cbz-Phe-(Alloc)Lys-PAB-PNP, like its biochemical pathways, are largely determined by the properties of the ADC it forms part of. Factors such as absorption, distribution, metabolism, and excretion (ADME) are all influenced by the characteristics of the antibody and the cytotoxic drug, as well as the design of the linker itself. The linker must be stable enough to prevent premature release of the drug during circulation, but also susceptible to cleavage in the target cells .
Result of Action
The result of the action of Cbz-Phe-(Alloc)Lys-PAB-PNP is the targeted delivery of a cytotoxic drug to cancer cells, minimizing damage to healthy cells. Once the ADC binds to its target antigen on the cancer cell surface, it is internalized into the cell where the linker is cleaved, releasing the cytotoxic drug. This drug then interacts with its target, often a critical cellular structure or process, resulting in cell death .
Action Environment
The action environment can significantly influence the efficacy and stability of Cbz-Phe-(Alloc)Lys-PAB-PNP and the ADCs it forms part of. Factors such as pH, temperature, and the presence of certain enzymes can all impact the stability of the linker and the rate at which it is cleaved. The design of the linker must therefore take into account the environment in which the ADC will be circulating and the conditions within the target cancer cells .
Propiedades
IUPAC Name |
[4-[[(2S)-1-amino-1-oxo-6-(prop-2-enoxycarbonylamino)hexan-2-yl]-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43N5O11/c1-2-25-54-39(49)43-24-10-9-15-36(37(42)47)45(32-18-16-31(17-19-32)28-56-41(51)57-34-22-20-33(21-23-34)46(52)53)38(48)35(26-29-11-5-3-6-12-29)44-40(50)55-27-30-13-7-4-8-14-30/h2-8,11-14,16-23,35-36H,1,9-10,15,24-28H2,(H2,42,47)(H,43,49)(H,44,50)/t35-,36-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMMWLUQPVUZQI-ZPGRZCPFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NCCCCC(C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NCCCC[C@@H](C(=O)N)N(C1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43N5O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide](/img/structure/B2863266.png)
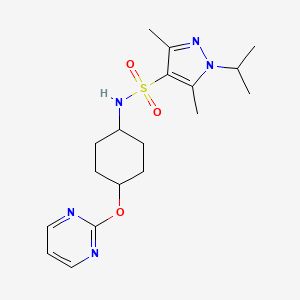
![(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl) 4-methylbenzenesulfonate](/img/structure/B2863271.png)
![N-(3-chloro-4-methylphenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2863275.png)
![1,5-dimethyl-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2863276.png)
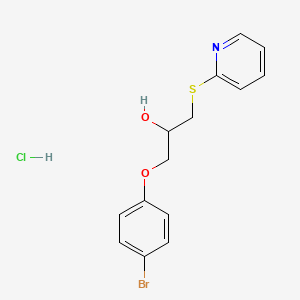
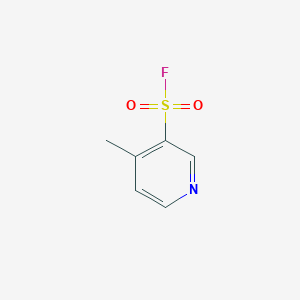

![N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2863281.png)

![N-(3,4-dimethoxyphenethyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2863283.png)
methanone](/img/structure/B2863285.png)
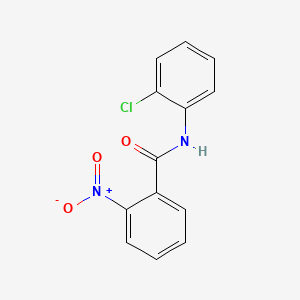
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(4-fluorobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/no-structure.png)